molecular formula C17H32O3 B8491628 Methyl16-oxohexadecanoate

Methyl16-oxohexadecanoate

Cat. No.: B8491628
M. Wt: 284.4 g/mol
InChI Key: ZVNKCEVQFIMBAM-UHFFFAOYSA-N
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Description

Methyl16-oxohexadecanoate: is an organic compound with the molecular formula C17H32O3 . It is a derivative of pentadecanoic acid, featuring a formyl group at the 15th carbon position and an ester group at the terminal end.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl16-oxohexadecanoate can be synthesized through several methods. One common approach involves the oxidation of methyl 15-hydroxypentadecanoate. This reaction typically employs oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions to achieve the desired formyl group at the 15th position .

Industrial Production Methods: Industrial production of methyl 15-formylpentadecanoate often involves large-scale oxidation processes. These processes utilize continuous flow reactors to ensure consistent product quality and yield. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are frequently used to enhance the efficiency of the oxidation reaction .

Chemical Reactions Analysis

Types of Reactions: Methyl16-oxohexadecanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

Mechanism of Action

The mechanism of action of methyl 15-formylpentadecanoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in various biochemical reactions, including:

Properties

Molecular Formula

C17H32O3

Molecular Weight

284.4 g/mol

IUPAC Name

methyl 16-oxohexadecanoate

InChI

InChI=1S/C17H32O3/c1-20-17(19)15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18/h16H,2-15H2,1H3

InChI Key

ZVNKCEVQFIMBAM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCCCCCCCCCCC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

65.6 gm of pyridinium chlorochromate was dissolved into 400 ml of methylene chloride. To the solution was added 55 gm of methyl 16-hydroxyhexadecanoate which had been dissolved in 40 ml of methylene chloride in advance. After stirring for 2 hours at room temperature, 400 ml of anhydrous diethyl ether was added. The supernatant was removed and the insolbles were washed three times with 100 ml of anhydrous diethyl ether. The supernatant and the washing were combined together and passed through 40 gm of a silica gel column, and the eluent was concentrated under reduced pressure. The crude crystals thus obtained were purified by flash column chromatography (chloroform:hexane=4:l) to obtain 43.6 gm of methyl 15-formylpentadecanoate.
Quantity
65.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
55 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Four

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